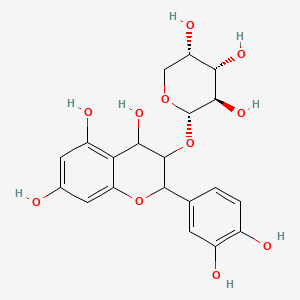
Levonantradol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levonantradol hydrochloride is a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (THC), developed by Pfizer in the 1980s. It is known for its potent antiemetic and analgesic properties, being approximately 30 times more potent than THC . This compound is not currently used in medicine but is widely utilized in research to explore the therapeutic potential of cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levonantradol hydrochloride involves several steps, including the reaction of 3,5-dimethoxyaniline with ethyl acetoacetate in the presence of acetic acid and benzene, followed by reduction with sodium borohydride or hydrogen over platinum in acetic acid . The intermediate compounds undergo further reactions, including cyclization and formylation, to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes purification steps such as column chromatography and recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Levonantradol hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and hydrogen gas over a platinum catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Levonantradol hydrochloride has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of synthetic cannabinoids.
Biology: Used to investigate the biological effects of cannabinoids on cellular processes.
Industry: Utilized in the development of new cannabinoid-based pharmaceuticals.
Mechanism of Action
Levonantradol hydrochloride exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2, which are part of the G-protein coupled receptor (GPCR) superfamily . Activation of these receptors modulates the inhibition of adenylyl cyclase and the accumulation of cyclic adenosine monophosphate (cAMP), leading to decreased calcium conductance and increased potassium conductance in the brain . This modulation of synaptic transmission mediates the compound’s psychoactive and analgesic effects .
Comparison with Similar Compounds
Dronabinol (Marinol): Another synthetic cannabinoid used for its antiemetic and analgesic properties.
Nabilone: A synthetic cannabinoid with similar therapeutic applications.
CP 55,940 and CP 55,244: Bicyclic compounds with potent analgesic activity.
Uniqueness: Levonantradol hydrochloride is unique due to its high potency and efficacy compared to other synthetic cannabinoids. It has a higher binding affinity and efficacy at cannabinoid receptors, making it a valuable compound for research into the therapeutic potential of cannabinoids .
Properties
CAS No. |
70222-86-5 |
|---|---|
Molecular Formula |
C27H36ClNO4 |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1 |
InChI Key |
NSOGAHPJIFTUHV-YINRMENDSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
70222-86-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levonantradol hydrochloride; Levonantradol HCl; CP 50,556-1; CP-50,556-1; UNII-V92884KHRI. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















